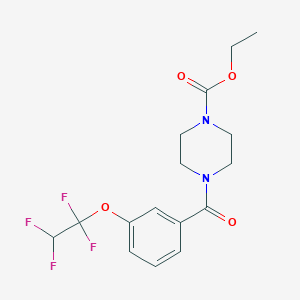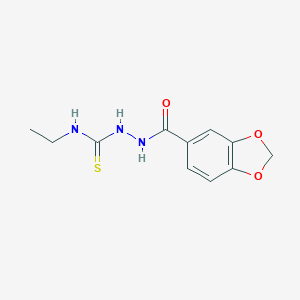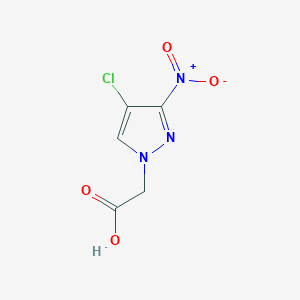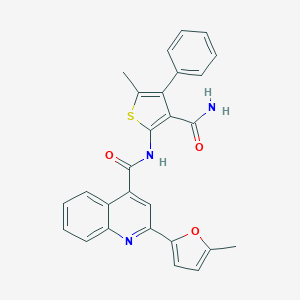
Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with an ethyl ester group and a phenyl ring bearing a tetrafluoroethoxy substituent. Its complex structure allows for diverse chemical reactivity and potential utility in medicinal chemistry, materials science, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate typically involves multiple steps:
-
Formation of the Tetrafluoroethoxy Phenyl Intermediate
Starting Materials: 1,1,2,2-tetrafluoroethanol and a phenyl halide (e.g., bromobenzene).
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by nucleophilic substitution to attach the tetrafluoroethoxy group to the phenyl ring.
-
Coupling with Piperazine
Starting Materials: The tetrafluoroethoxy phenyl intermediate and piperazine.
Reaction Conditions: This step typically involves a coupling reaction using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Esterification
Starting Materials: The coupled product from the previous step and ethyl chloroformate.
Reaction Conditions: The esterification is performed under basic conditions, often using a base like triethylamine (TEA) to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents and Conditions: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the phenyl ring or the piperazine moiety.
Products: Oxidation can lead to the formation of quinones or N-oxides, depending on the site of oxidation.
-
Reduction
Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce carbonyl groups to alcohols.
Products: Reduction of the carbonyl group in the ester can yield the corresponding alcohol.
-
Substitution
Reagents and Conditions: Nucleophilic substitution reactions can occur at the phenyl ring or the piperazine nitrogen atoms.
Products: Substitution reactions can introduce various functional groups, leading to derivatives with different properties.
科学的研究の応用
Chemistry
In chemistry, Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the tetrafluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development. It may exhibit activity against various biological targets, including enzymes and receptors.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers with unique properties. Its fluorinated moiety can impart desirable characteristics like chemical resistance and thermal stability.
作用機序
The mechanism of action of Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrafluoroethoxy group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
類似化合物との比較
Similar Compounds
-
Ethyl 4-((3-(trifluoromethoxy)phenyl)carbonyl)piperazinecarboxylate
- Similar structure but with a trifluoromethoxy group instead of a tetrafluoroethoxy group.
-
Ethyl 4-((3-(difluoromethoxy)phenyl)carbonyl)piperazinecarboxylate
- Contains a difluoromethoxy group, leading to different chemical and physical properties.
-
Ethyl 4-((3-(pentafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate
- Features a pentafluoroethoxy group, which may further enhance fluorophilicity and stability.
Uniqueness
Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate is unique due to the presence of the tetrafluoroethoxy group, which provides a balance between hydrophobicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug design and materials science.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential and develop new technologies and therapies based on its unique properties.
特性
IUPAC Name |
ethyl 4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F4N2O4/c1-2-25-15(24)22-8-6-21(7-9-22)13(23)11-4-3-5-12(10-11)26-16(19,20)14(17)18/h3-5,10,14H,2,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYYEWVINKUWGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F4N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-fluoro-N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B494482.png)

![N-[3-carbamoyl-4-(4-ethylphenyl)-5-methylthiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B494485.png)

![N-[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B494489.png)
![N-[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B494490.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B494491.png)

![3-amino-6-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494493.png)
![3-amino-n-(2-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494494.png)
![3-amino-N-(3,4-dimethylphenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494499.png)
![3-amino-N-(4-bromo-2-methylphenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494503.png)
![3-amino-N-(4-bromo-3-methylphenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494504.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494505.png)
